4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that contains several functional groups, including a fluorine atom, a phenyl ring, and an oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide in the presence of sulfuric acid.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with biological macromolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Fluorobenzene Derivatives: Compounds with a fluorobenzene moiety also exhibit similar chemical reactivity and applications.
Uniqueness
4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the oxadiazole ring contributes to its diverse biological activities .
Properties
Molecular Formula |
C15H10FN3O2 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |
InChI Key |
IGFIDHABDDLKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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